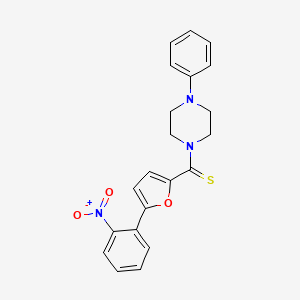

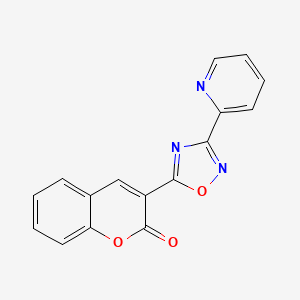

![molecular formula C7H12ClN B2853584 (1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride CAS No. 2260937-71-9](/img/structure/B2853584.png)

(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of the bicyclo[3.2.1]octane system . Bicyclo[3.2.1]octane is a basic framework of many important biologically active natural compounds, particularly tri- and tetracyclic sesqui- and diterpenes .

Synthesis Analysis

The synthesis of similar compounds often involves key features like an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . Another approach for the construction of the bicyclic skeleton is based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo .Molecular Structure Analysis

The molecular structure of similar compounds often includes a bicyclo[3.2.1]octane ring system . The exact structure of “(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride” would need to be determined through further analysis.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include intramolecular Diels-Alder reactions and cyclopropane ring openings .Scientific Research Applications

Synthesis of Enantiopure Bicyclo[3.2.1]octane Systems

The compound has been used in the synthesis of highly functionalized enantiopure bicyclo[3.2.1]octane systems derived from carvone. This process involves key steps like an intramolecular Diels-Alder reaction and cyclopropane ring opening, which are crucial for creating structures characteristic of biologically active compounds .

Development of Synthetic Methodologies

Researchers have developed various synthetic methods for making bicyclo[3.2.1]octanes, often functionalized to serve as intermediates in synthesizing more complex natural products containing this bicyclic subunit .

Construction of Bicyclic Skeletons

An alternative approach for constructing bicyclic skeletons involves using the compound in intramolecular Diels-Alder (IMDA) reactions. This method is significant for preparing enantiopure bicyclo[3.2.1]octane systems .

Synthesis of Natural Products

The compound’s structural motif is foundational for many biologically active natural products, especially tri- and tetracyclic sesqui- and diterpenes. Its use in synthesizing natural products highlights its importance in medicinal chemistry .

Study of High Strain Energy Molecules

Due to its high strain energy, the compound is of interest in the study of molecules with trans-fused bicyclo[3.3.0]octane ring systems. These studies are essential for understanding the synthesis of natural products with such ring systems .

Exploration of Functional Diversity

The compound is part of research exploring the functional diversity of non-natural structures containing the carbo-bicyclic system. Many of these structures have shown significant biological activity .

Creation of Biologically Active Compounds

The bicyclo[3.2.1]octane ring system, which can be synthesized using this compound, is a common structural motif in many biologically active natural products. This makes it a valuable target for the creation of new biologically active compounds .

Advancements in Total Synthesis

The compound plays a role in the total synthesis of highly strained natural products. It provides a reference point for future research in synthesizing trans-fused bicyclo[3.3.0]octane ring systems, which are challenging due to their high strain energy .

Future Directions

properties

IUPAC Name |

(1R,2S,4S,5S)-6-azatricyclo[3.2.1.02,4]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c1-4-3-8-7(1)6-2-5(4)6;/h4-8H,1-3H2;1H/t4-,5-,6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNGVVOHGLWAKO-ZBIYOWHLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1C3C2C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN[C@@H]1[C@@H]3[C@H]2C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

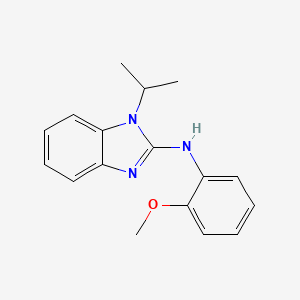

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide](/img/structure/B2853503.png)

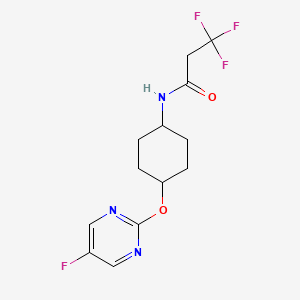

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2853504.png)

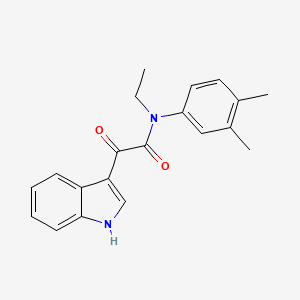

![N-[Cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2853505.png)

![2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2853509.png)

amine](/img/structure/B2853513.png)

![(E)-N1-(thiophen-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2853515.png)

![3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester](/img/structure/B2853517.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2853523.png)